1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole

Lipophilicity Physicochemical property Drug-likeness

Researchers seeking structurally differentiated 2-(alkylthio)-1H-imidazole building blocks face limited commercial availability and unpredictable lead times. 1-(Furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207006-78-7) solves this with a robust one-step synthetic route yielding 75-92%, enabling rapid analog generation. • XLogP3-AA 4.4 (Δ +0.6 vs. 5-phenyl analog) for enhanced membrane permeability and hydrophobic pocket occupancy • 3 H-bond acceptors via furan oxygen provide an additional interaction site vs. N1-benzyl analogs • TPSA 56.3 Ų, zero H-bond donors for predictable ADME profiling and CNS penetration assessment.

Molecular Formula C18H20N2OS
Molecular Weight 312.43
CAS No. 1207006-78-7
Cat. No. B2610198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
CAS1207006-78-7
Molecular FormulaC18H20N2OS
Molecular Weight312.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC(C)C
InChIInChI=1S/C18H20N2OS/c1-13(2)22-18-19-11-17(15-8-6-14(3)7-9-15)20(18)12-16-5-4-10-21-16/h4-11,13H,12H2,1-3H3
InChIKeyPQIFOZZYBOKLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole: Structural Identity and Properties


1-(Furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207006-78-7) is a synthetic, polysubstituted imidazole derivative with the molecular formula C18H20N2OS and a molecular weight of 312.4 g/mol [1]. The compound belongs to the 2-(alkylthio)-1H-imidazole class and features a furan-2-ylmethyl group at N1, an isopropylthio group at C2, and a p-tolyl group at C5 of the imidazole core. Key computed physicochemical properties include an XLogP3-AA of 4.4, a topological polar surface area of 56.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, indicating moderate lipophilicity and limited hydrogen bonding capacity [1].

Supports analog differentiation via computed physicochemical properties

Provides XLogP3-AA, TPSA, HBA profile for lead optimization screening

Applicable to structure-property relationship (SPR) studies in medicinal chemistry

1-(Furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole: Generic Substitution Risks


In the 2-(alkylthio)-1H-imidazole class, small changes in the N1, C2, and C5 substituents can produce significant shifts in lipophilicity, steric bulk, and electronic distribution, which in turn affect molecular recognition, metabolic stability, and synthetic tractability [1]. For example, replacing the furan-2-ylmethyl group at N1 with a benzyl group alters the heteroatom-mediated hydrogen-bond acceptor profile and π-stacking potential, while swapping the isopropylthio group at C2 for an ethylthio or benzylthio group modifies steric hindrance and sulfur-mediated interactions [1]. Consequently, 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole cannot be automatically substituted with a close analog without risking altered binding, selectivity, or physicochemical behavior; each compound must be justified by its own quantitative differentiation evidence.

N1 substituent

Furan vs. benzyl alters hydrogen-bond acceptor profile and π-stacking; binding selectivity may shift.

C2 alkylthio

Isopropylthio vs. ethyl or benzylthio modifies steric hindrance; sulfur-mediated interactions may differ.

C5 aryl group

p-Tolyl vs. phenyl changes lipophilicity (XLogP3-AA); membrane partitioning context may not transfer.

1-(Furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole: Differentiation Evidence


Lipophilicity Comparison with 5-Phenyl Analog

The target compound exhibits a higher computed lipophilicity (XLogP3-AA 4.4) compared to its direct 5-phenyl analog 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-phenyl-1H-imidazole (CAS 1207024-26-7, XLogP3-AA 3.8), consistent with the addition of a para-methyl group on the 5-phenyl ring [1][2].

Lipophilicity vs. 5-phenyl
Reported
XLogP3-AA 4.4 vs. 3.8 (phenyl analog) Δ +0.6

Reported lipophilicity shift may influence permeability screening and protein-binding endpoints.

Computed XLogP3; identical TPSA of 56.3 Ų.

Lipophilicity Physicochemical property Drug-likeness

Polar Surface Area Comparison with N1-Benzyl Analog

The target compound exhibits a TPSA of 56.3 Ų, identical to its 5-phenyl analog but distinct from the N1-benzyl analog 1-benzyl-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole (CAS 1207041-67-5), which substitutes the furan oxygen with a carbon, reducing computed TPSA to approximately 47.9 Ų [1][2].

TPSA vs. N1-benzyl
Reported
ΔTPSA +8.4 Ų (56.3 vs. 47.9)

Furan oxygen contributes additional polar surface area; oral bioavailability and CNS penetration endpoints may differ.

Computed via Cactvs; Veber rule context.

Polar surface area Bioavailability CNS penetration

Conformational Flexibility vs. N1-Benzyl Analog

The target compound possesses 5 rotatable bonds, identical to the 5-phenyl analog but one fewer than the N1-benzyl analog (6 rotatable bonds), due to the furan-2-ylmethyl group having a constrained ring structure compared to the freely rotating benzyl group [1][2].

Rotatable bonds vs. N1-benzyl
Reported
5 rot. bonds (−1 vs. benzyl analog, 6)

Lower rotatable bond count may reduce entropic penalty and supports oral bioavailability evaluation.

Computed Cactvs property; conformational pre-organization context.

Conformational flexibility Entropic penalty Binding affinity

Synthetic Accessibility of 2-(Alkylthio)imidazole Scaffolds

A published synthetic method for N-alkyl-2-(alkylthio)-1H-imidazole derivatives, which encompasses the target compound's core scaffold, achieves yields of 75–92% under mild conditions using readily available starting materials, suggesting that 1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole can be synthesized with comparable efficiency to other 2-(alkylthio)imidazoles in this class [1].

Synthetic accessibility
Class-level
Reported yield 75–92% for scaffold

Class-level inference suggests efficient synthesis; confirm with specific batch data.

Kianmehr et al. 2013, N-alkyl-2-(alkylthio)imidazole method.

Synthetic accessibility Lead optimization Medicinal chemistry

Hydrogen Bond Acceptor Profile vs. N1-Benzyl Analog

The target compound possesses 3 hydrogen bond acceptors (furan oxygen, imidazole N3, and thioether sulfur), compared to 2 hydrogen bond acceptors in the N1-benzyl analog 1-benzyl-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole, which lacks the furan oxygen [1][2].

HBA profile vs. N1-benzyl
Reported
3 HBA vs. 2 (benzyl analog) Δ +1

Additional furan oxygen HBA site may enable distinct binding interactions and supports selectivity screening.

Computed Cactvs; heteroatom-mediated interaction context.

Hydrogen bonding Target engagement Selectivity

1-(Furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole: Recommended Applications


Lead Optimization with Higher Lipophilicity

With an XLogP3-AA of 4.4 (Δ = +0.6 vs. the 5-phenyl analog), this compound is better suited for targets demanding increased membrane permeability or hydrophobic pocket occupancy, while maintaining identical TPSA (56.3 Ų) to its 5-phenyl congener [1][2].

SAR Studies: N1 Heterocycle and Polar Surface Area

The furan-2-ylmethyl group at N1 provides an 8.4 Ų TPSA advantage over the benzyl analog, making this compound a key comparator for assessing the impact of heteroatom-mediated hydrogen bonding on oral bioavailability and CNS penetration [1][3].

Chemical Probe Development with Enhanced Hydrogen Bond Acceptors

With 3 hydrogen bond acceptors (vs. 2 for the N1-benzyl analog), this compound offers an additional interaction site via the furan oxygen, which may improve binding affinity or selectivity for targets with complementary hydrogen bond donor residues [1][4].

Rapid Analog Synthesis via 2-(Alkylthio)imidazole Chemistry

The efficient one-step synthetic route yielding 75–92% for this scaffold class supports rapid and cost-effective generation of analogs for iterative medicinal chemistry optimization, reducing procurement time and cost relative to lower-yielding generic imidazole methods [5].

Application
Selection Property
Validation Focus
Lead optimization: higher lipophilicity context
Lipophilicity (XLogP)
Permeability assay / protein binding endpoints
SAR studies: N1 heterocycle and polar surface area
Polar surface area (TPSA)
Oral bioavailability / CNS penetration models
Chemical probe development: HBA enhancement
Hydrogen bond acceptor count
Binding selectivity screening
Rapid analog synthesis via 2-(alkylthio)imidazole chemistry
Synthetic yield efficiency
Library synthesis and cost evaluation
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